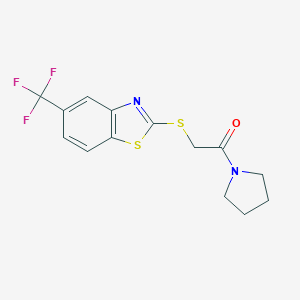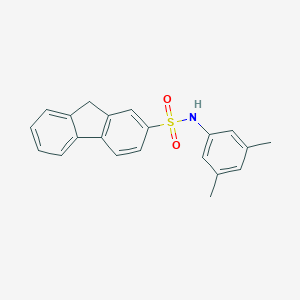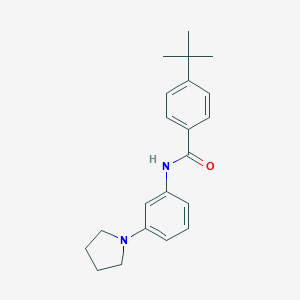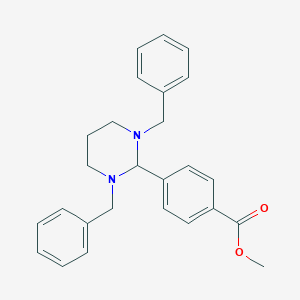![molecular formula C21H22N2O4S B299617 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B299617.png)
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C21H22N2O4S This compound is known for its unique structural features, which include a naphthalenesulfonamide core, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-Methoxy-4-(4-morpholinyl)phenyl]-6-(1H-pyrazol-3-yl)-2-pyridinecarboxamide: Shares the morpholine and methoxy groups but has a different core structure.
4-Bromo-3-methoxy-N-phenylbenzamide: Contains a methoxy group and a phenyl ring but lacks the naphthalenesulfonamide core.
4-methoxy-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide: Similar in structure but with a nitro group instead of a sulfonamide group.
Uniqueness
The uniqueness of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide lies in its combination of a naphthalenesulfonamide core with a morpholine ring and a methoxy group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-methoxy-N-(3-morpholin-4-ylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H22N2O4S/c1-26-20-9-10-21(19-8-3-2-7-18(19)20)28(24,25)22-16-5-4-6-17(15-16)23-11-13-27-14-12-23/h2-10,15,22H,11-14H2,1H3 |
InChI Key |
JEEHEHOTUZRVJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)N4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
![N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine](/img/structure/B299540.png)



![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299554.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
